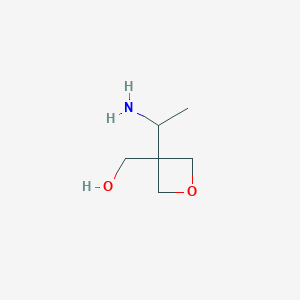

3-Oxetanemethanol, 3-(1-aminoethyl)-

CAS No.:

Cat. No.: VC17441198

Molecular Formula: C6H13NO2

Molecular Weight: 131.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H13NO2 |

|---|---|

| Molecular Weight | 131.17 g/mol |

| IUPAC Name | [3-(1-aminoethyl)oxetan-3-yl]methanol |

| Standard InChI | InChI=1S/C6H13NO2/c1-5(7)6(2-8)3-9-4-6/h5,8H,2-4,7H2,1H3 |

| Standard InChI Key | SSPJPOFGKLHYJX-UHFFFAOYSA-N |

| Canonical SMILES | CC(C1(COC1)CO)N |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound features a four-membered oxetane ring with two substituents: a hydroxymethyl (-CH2OH) group and a 1-aminoethyl (-CH2CH2NH2) group at the 3-position. This structure confers both polarity (via the hydroxyl and amine groups) and ring strain (due to the oxetane), influencing reactivity and intermolecular interactions .

Physicochemical Properties

Table 1 compares key properties of 3-(1-aminoethyl)-3-oxetanemethanol with its methyl and ethyl analogs, inferred from experimental data of related compounds .

Table 1: Comparative Physicochemical Properties

The aminoethyl group enhances hydrophilicity, reducing Log P compared to alkyl-substituted analogs. Increased hydrogen-bonding capacity from the -NH2 group likely improves aqueous solubility.

Synthetic Pathways

Bromination Followed by Amination

A plausible route involves:

-

Bromination: Reacting 3-(hydroxymethyl)oxetane with carbon tetrabromide (CBr4) and triphenylphosphine (PPh3) in dichloromethane to yield 3-(bromomethyl)oxetane .

-

Amination: Substituting the bromine atom with ethylamine via nucleophilic substitution. For example:

This method mirrors the synthesis of 3-bromomethyl-3-methyloxetane, which achieved 95% yield under mild conditions .

Direct Ring-Opening Functionalization

Oxetanes can undergo ring-opening reactions with amines. For instance, exposing 3-oxetanemethanol to ethylamine in the presence of a Lewis acid catalyst (e.g., BF3·OEt2) may directly introduce the aminoethyl group.

Applications in Pharmaceutical and Material Science

Drug Discovery

The amine group enables conjugation with bioactive molecules, making 3-(1-aminoethyl)-3-oxetanemethanol a potential building block for:

-

Prodrugs: Facilitating controlled release via enzymatic cleavage.

-

Covalent Inhibitors: Targeting enzymes through Michael addition or Schiff base formation.

Polymer Chemistry

Hyperbranched polyethers derived from oxetanemethanol analogs exhibit tunable solubility and thermal stability . Incorporating an aminoethyl group could:

-

Enhance compatibility with polar substrates in coatings.

-

Enable post-polymerization modifications (e.g., grafting peptides or dyes).

Future Research Directions

-

Synthetic Optimization: Screening catalysts (e.g., zeolites) to improve amination efficiency.

-

Biocompatibility Studies: Assessing cytotoxicity and metabolic pathways.

-

Polymer Applications: Developing pH-responsive hydrogels for drug delivery.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume